Product packaging for Hexanal phenylhydrazone(Cat. No.:CAS No. 6228-44-0)

Hexanal phenylhydrazone

Cat. No.: B1204254
CAS No.: 6228-44-0
M. Wt: 206.28 g/mol
InChI Key: FDQHWWGIEVQUAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexanal Phenylhydrazone is a chemical of significant interest in specialized research areas, particularly as a standard or intermediate in the synthesis of more complex molecules . As a phenylhydrazone derivative, it belongs to a class of compounds scientifically recognized for their broad utility in medicinal and agricultural chemistry, including investigated applications as antimicrobial and antifungal agents . The compound is characterized by the presence of (E) and (Z) isomers, which can be separated and purified using techniques such as reverse-phase high-performance liquid chromatography (HPLC) . This makes it a relevant compound in methodological studies concerning the separation and analysis of geometric isomers. Furthermore, phenylhydrazone derivatives are employed in analytical chemistry; for instance, they serve as derivatizing agents in 19F NMR spectroscopy for the quantification of carbonyl groups in complex mixtures like pyrolysis bio-oils . Researchers value this compound for its well-defined structure, which can be confirmed through 1H-NMR and mass spectroscopy . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Handling should only be performed by qualified professionals in a controlled laboratory setting, in accordance with all applicable safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B1204254 Hexanal phenylhydrazone CAS No. 6228-44-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6228-44-0

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

hexoxy(phenyl)diazene

InChI

InChI=1S/C12H18N2O/c1-2-3-4-8-11-15-14-13-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3

InChI Key

FDQHWWGIEVQUAU-UHFFFAOYSA-N

SMILES

CCCCCCON=NC1=CC=CC=C1

Canonical SMILES

CCCCCCON=NC1=CC=CC=C1

Synonyms

hexanal phenylhydrazone
hexanal phenylhydrazone, (E)-isomer
hexanal phenylhydrazone, (Z)-isome

Origin of Product

United States

Synthetic Methodologies for Hexanal Phenylhydrazone and Its Derivatives

Direct Condensation Reactions of Hexanal (B45976) with Phenylhydrazine (B124118)

The most common method for synthesizing phenylhydrazones is the direct condensation reaction between an aldehyde or a ketone and phenylhydrazine. nih.govncert.nic.in This reaction is a nucleophilic addition-elimination process that is typically catalyzed by acid. ncert.nic.in

Solvent-Based Approaches (e.g., Methanol (B129727) with Catalytic Acid)

A widely used method for the synthesis of phenylhydrazone derivatives involves the reaction of an aldehyde or ketone with phenylhydrazine in a protic solvent, such as methanol, with a few drops of a catalytic acid like glacial acetic acid. researchgate.net The reaction mixture is often heated under reflux conditions. researchgate.net The product, being less soluble in the reaction medium, precipitates upon cooling and can be isolated by filtration. researchgate.net In a specific example, phenylhydrazine and 2,6-dihydroxyacetophenone were dissolved in anhydrous ethanol (B145695) with a catalytic amount of acetic acid and stirred at 60°C for 10 hours to form the corresponding phenylhydrazone. nih.gov

Optimized Reaction Conditions for Enhanced Yields

To improve the efficiency of the synthesis of substituted diaryl-hydrazones, hydrostatic high pressure (HHP) has been utilized. researchgate.net This method allows for the synthesis to be carried out with a 1:1 molar ratio of reactants without the need for solvents or acid catalysts, leading to nearly quantitative yields and simplified product isolation. researchgate.net The reaction between various aldehydes and phenylhydrazine has been shown to proceed rapidly at room temperature under solvent- and catalyst-free conditions, resulting in excellent yields. researchgate.net

The following interactive table summarizes the reaction conditions for the synthesis of various aldehyde phenylhydrazones.

AldehydeReaction ConditionsYield (%)
BenzaldehydeGrinding, Room Temp, 5 min98
4-ChlorobenzaldehydeGrinding, Room Temp, 2 min98
4-NitrobenzaldehydeGrinding, Room Temp, 2 min99
4-MethylbenzaldehydeGrinding, Room Temp, 2 min96
4-MethoxybenzaldehydeGrinding, Room Temp, 3 min97

Data sourced from a study on solvent-free synthesis of formazan (B1609692) dyes. researchgate.net

Green Chemistry Approaches to Synthesis (e.g., Solvent-Free Media, Catalysis)

In line with the principles of green chemistry, solvent-free synthesis of phenylhydrazones has gained attention as an efficient, economical, and clean procedure. univpancasila.ac.idcore.ac.uk These reactions can be conducted by grinding the reactants together, sometimes with a solid support or catalyst. researchgate.net For instance, the condensation of various aldehydes with phenylhydrazine has been successfully carried out at room temperature without any solvent or catalyst, affording the corresponding phenylhydrazones in high yields and short reaction times. researchgate.net Another green approach involves the use of near-infrared irradiation to promote the reaction under solvent-free conditions. mdpi.com

Synthesis of Isotopic Analogs for Mechanistic Investigations

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms. The synthesis of labeled hexanal phenylhydrazone allows for detailed mechanistic studies, such as investigating its role as an enzyme inactivator. nih.gov

Preparation of (ring-U-14C) this compound

The synthesis of (ring-U-14C) this compound has been reported for the investigation of its interaction with soybean lipoxygenase. researchgate.netresearchgate.net This synthesis involves the condensation of hexanal with (ring-U-14C) phenylhydrazine hydrochloride. researchgate.netresearchgate.net The resulting product is a mixture of (E) and (Z) isomers, which can be separated by reverse-phase high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net The structure and configuration of the isomers are confirmed using 1H-NMR and mass spectroscopy. researchgate.netresearchgate.net

Methodologies for Labeled Precursors

The key labeled precursor for the synthesis of (ring-U-14C) this compound is (ring-U-14C) phenylhydrazine hydrochloride. researchgate.netresearchgate.net This precursor is synthesized from labeled aniline (B41778) hydrochloride. researchgate.netresearchgate.net The purification of the labeled phenylhydrazine hydrochloride is achieved through reverse-phase low-pressure liquid chromatography. researchgate.netresearchgate.net

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound can be strategically approached by introducing modifications to the phenyl ring of the hydrazine (B178648) moiety or by creating larger molecules containing multiple phenylhydrazone units. These approaches allow for the fine-tuning of the molecule's chemical and physical properties.

Strategies for Modifying the Phenyl Ring

The primary strategy for synthesizing substituted this compound derivatives involves the condensation reaction between hexanal and a substituted phenylhydrazine. This method is versatile, as a wide variety of substituted phenylhydrazines are commercially available or can be synthesized. The substituents on the phenyl ring can modulate the electronic properties of the resulting hydrazone.

The general reaction involves the acid-catalyzed condensation of an aldehyde, such as hexanal, with a phenylhydrazine derivative. researchgate.net A common and effective method involves reacting equimolar amounts of the aldehyde and the desired substituted phenylhydrazine in a protic solvent like ethanol or methanol, with a few drops of glacial acetic acid serving as a catalyst. researchgate.netpreprints.org The mixture is typically heated under reflux, and upon cooling, the product often precipitates due to its lower solubility, allowing for easy isolation. researchgate.net

A green and efficient solvent-free protocol has been developed using a nanostructured diphosphate (B83284) (Na2CaP2O7) as a recyclable catalyst. researchgate.net This method demonstrates high conversion rates and short reaction times for the synthesis of various phenylhydrazone derivatives from substituted phenylhydrazines and aromatic aldehydes. researchgate.net

Table 1: Synthesis of Phenylhydrazone Derivatives using a Nanostructured Diphosphate Catalyst researchgate.net
EntrySubstituent on Phenyl RingReaction Time (min)Yield (%)
14-Me1291
24-MeO1090
34-Cl1692
44-O2N1396
52-O2N1594

Synthesis of Bis(phenylhydrazone) Derivatives

Bis(phenylhydrazone) derivatives are molecules that contain two phenylhydrazone functional groups. Their synthesis is achieved through the condensation reaction of a dicarbonyl compound (a molecule with two aldehyde or ketone groups) with two equivalents of phenylhydrazine. whiterose.ac.ukscirp.org This approach creates larger, often symmetrical, molecules.

A representative synthesis involves reacting a dialdehyde, such as terephthalaldehyde (B141574) (1,4-dicarbaldehydebenzene), with phenylhydrazine in a refluxing solvent like glacial acetic acid. scirp.org This reaction yields the corresponding bis(phenylhydrazone) derivative, in this case, 1,4-bis((2-phenylhydrazono)methyl)benzene. scirp.org Similarly, diketones like 2,6-diacetylpyridine (B75352) or 1,3-diacetylbenzene (B146489) can be reacted with phenylhydrazine or its derivatives to produce bis(phenylhydrazone)s in high yields, often ranging from 73% to 93%. whiterose.ac.uk

Another example is the synthesis of (3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(ethan-1-yl-1-ylidene)bis(1-phenylhydrazine). This compound was prepared by refluxing the corresponding bis-ketone with two equivalents of phenylhydrazine in a mixture of ethanol and DMF, resulting in a 75% yield. nih.gov These reactions typically proceed cleanly, yielding solid products that can be purified by recrystallization. nih.gov

Table 2: Examples of Synthesized Bis(phenylhydrazone) Derivatives
Derivative NameStarting DicarbonylYield (%)Melting Point (°C)Reference
1,4-bis((2-Phenylhydrazono)methyl)benzeneTerephthalaldehyde62220 - 222 scirp.org
(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(ethan-1-yl-1-ylidene)bis(1-phenylhydrazine)1,1'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)diethanone75194 nih.gov

Reaction Mechanisms and Chemical Transformations Involving Hexanal Phenylhydrazone

Formation Mechanism of Phenylhydrazones from Carbonyl Compounds

The most commonly depicted mechanism for phenylhydrazone formation involves a series of equilibrium steps. The reaction is typically initiated under weakly acidic conditions, which serves to activate the carbonyl group for nucleophilic attack without fully protonating the amine nucleophile. libretexts.org

The process unfolds as follows:

Nucleophilic Attack: The terminal nitrogen atom of phenylhydrazine (B124118), acting as the nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde (in this case, hexanal). This addition step breaks the carbonyl π-bond, and the electrons move to the oxygen atom.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral intermediate known as a carbinolamine or an amino alcohol. libretexts.orgkhanacademy.org

Protonation of Hydroxyl Group: The oxygen of the carbinolamine's hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (-OH2+). libretexts.org

Elimination of Water: The lone pair of electrons on the adjacent nitrogen atom helps to expel the water molecule, leading to the formation of an iminium ion.

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom, neutralizing the charge and forming the final phenylhydrazone product with a stable C=N double bond. libretexts.org

StepDescriptionIntermediate/Product
1Nucleophilic attack of phenylhydrazine on the carbonyl carbon.Alkoxide Intermediate
2Proton transfer from nitrogen to oxygen.Carbinolamine
3Protonation of the hydroxyl group by an acid catalyst.Protonated Carbinolamine
4Elimination of a water molecule.Iminium Ion
5Deprotonation of nitrogen.Phenylhydrazone

An alternative mechanistic pathway involves the formation of a zwitterionic intermediate immediately following the initial nucleophilic attack. acs.org In this pathway, the nucleophilic addition of phenylhydrazine to the carbonyl carbon occurs without initial protonation of the carbonyl oxygen. This direct attack results in an intermediate that possesses both a negative charge on the oxygen atom and a positive charge on the nitrogen atom. mdpi.com

This zwitterion is typically short-lived and quickly undergoes an intramolecular proton transfer, where the proton from the positively charged nitrogen is transferred to the negatively charged oxygen. This step yields the same neutral carbinolamine intermediate that is formed in the stepwise mechanism. acs.org From this point, the reaction proceeds through the same subsequent steps of hydroxyl group protonation, water elimination, and final deprotonation to yield the phenylhydrazone.

Hexanal (B45976) Phenylhydrazone as a Key Intermediate in Organic Reactions

Once formed, hexanal phenylhydrazone is not merely an endpoint but a versatile intermediate. Its most notable application is in the synthesis of indole (B1671886) derivatives via the Fischer indole synthesis.

The Fischer indole synthesis is a classic and widely used chemical reaction to produce indoles from a phenylhydrazone and an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov The reaction, discovered by Hermann Emil Fischer in 1883, involves heating the phenylhydrazone with a Brønsted acid (like HCl, H₂SO₄) or a Lewis acid (like ZnCl₂, BF₃) catalyst. wikipedia.orgalfa-chemistry.com In this context, this compound serves as the direct precursor to an indole structure.

The accepted mechanism involves three main stages: tautomerization to an enamine, a sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia (B1221849). nih.gov

The first crucial step of the Fischer indole synthesis, following the formation of the this compound, is its tautomerization into the more reactive enamine form, also known as an 'ene-hydrazine'. wikipedia.orgjk-sci.comijarsct.co.in This acid-catalyzed isomerization establishes an equilibrium between the hydrazone and the enamine tautomer. The enamine is essential because it possesses the necessary π-system arrangement for the subsequent pericyclic reaction to occur. This tautomerization repositions a double bond and a hydrogen atom, transforming the C=N-NH- linkage of the hydrazone into a C=C-NH-NH- structure.

With the enamine tautomer formed, the core bond-forming event of the Fischer indole synthesis takes place: an acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgchemtube3d.com This step is a concerted pericyclic reaction where a new carbon-carbon σ-bond is formed between the aromatic ring and the former aldehyde-derived carbon, while the weak nitrogen-nitrogen σ-bond is cleaved. chemtube3d.comrsc.org

The protonation of the enamine facilitates this rearrangement. nih.gov The process results in the formation of a di-imine intermediate, disrupting the aromaticity of the benzene (B151609) ring temporarily. jk-sci.com Following the rearrangement, the molecule undergoes rearomatization. The resulting intermediate then cyclizes, and a molecule of ammonia is eliminated under the acidic conditions, leading to the formation of the final, energetically favorable aromatic indole ring. wikipedia.orgjk-sci.com

StageKey TransformationIntermediate
1TautomerizationEnamine ('Ene-hydrazine')
2 wikipedia.orgwikipedia.org-Sigmatropic RearrangementDi-imine
3Rearomatization & CyclizationAminoacetal (Aminal)
4Ammonia EliminationIndole

Fischer Indole Synthesis

Mechanism of Ammonia Elimination and Indole Formation

The conversion of this compound to an indole derivative is a classic example of the Fischer Indole Synthesis, a reaction discovered in 1883 by Emil Fischer. wikipedia.orgchemistrylearner.com This acid-catalyzed reaction involves the cyclization of the phenylhydrazone, followed by the elimination of an ammonia molecule to form the stable aromatic indole ring. nih.govbyjus.com

The accepted mechanism for this transformation proceeds through several key steps: nih.govalfa-chemistry.com

Tautomerization: The process begins with the acid-catalyzed tautomerization of the this compound into its corresponding enamine (or 'ene-hydrazine') form. wikipedia.orgnih.gov

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: The protonated enamine then undergoes a crucial irreversible electrocyclic rearrangement, specifically a wikipedia.orgwikipedia.org-sigmatropic rearrangement. byjus.com This concerted step involves the breaking of the weak N-N bond and the formation of a new C-C bond between the aromatic ring and the former aldehydic carbon. byjus.com

Rearomatization and Cyclization: The resulting di-imine intermediate subsequently rearomatizes. The nucleophilic amine group then attacks the imine carbon intramolecularly, forming a five-membered aminoindoline ring. byjus.com

Ammonia Elimination: Finally, under acid catalysis, the aminoindoline intermediate eliminates a molecule of ammonia (NH₃). wikipedia.orgnih.gov This elimination step results in the formation of a double bond, leading to the creation of the energetically favorable aromatic indole product, 2-butyl-1H-indole. nih.gov

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the original phenylhydrazine is the one that becomes incorporated into the final indole ring. wikipedia.orgnih.gov

Osazone Formation from α-Hydroxy Aldehydes/Ketones

Osazone formation is a characteristic reaction of α-hydroxy aldehydes and ketones (like many monosaccharides) with an excess of phenylhydrazine at boiling temperatures. wikipedia.orgchemistnotes.com While hexanal is not an α-hydroxy aldehyde and thus does not form an osazone, its phenylhydrazone derivative is central to understanding the class of reactions that phenylhydrazines undergo. The reaction involves the formation of a bis-phenylhydrazone at adjacent carbon atoms (C-1 and C-2). mgcub.ac.insciepub.com The mechanism of this transformation has been a subject of historical debate, with key proposals from Fischer and Weygand.

Emil Fischer, who developed the reaction, proposed an early mechanism for osazone formation. website-files.com His proposal suggested that after the initial formation of a phenylhydrazone from an α-hydroxy carbonyl compound, the second and third equivalents of phenylhydrazine were responsible for the subsequent steps. yale.edu In an unspecified manner, one molecule of phenylhydrazine was thought to oxidize the adjacent α-hydroxyl group to a carbonyl group. website-files.comyale.edu This oxidation would be accompanied by the reduction of the phenylhydrazine molecule to aniline (B41778) and ammonia. chemistnotes.com The newly formed carbonyl group would then react with a third molecule of phenylhydrazine to form the final osazone product. yale.edu However, this mechanism was speculative and lacked strong evidentiary support for the proposed oxidation step. yale.edu

Later mechanistic studies, notably by Weygand, provided a more detailed and evidence-based explanation for osazone formation, largely supplanting Fischer's theory. sciepub.com Weygand proposed two possible pathways, known as Mechanism A and Mechanism B, based on insights from hydrogen isotope studies. yale.edu

Weygand Mechanism A: This pathway suggests that the initially formed phenylhydrazone undergoes an internal oxidation-reduction reaction. The N-N bond breaks, forming aniline and oxidizing the adjacent alcohol group to create an α-iminoketone intermediate. yale.edu This intermediate then reacts with a third equivalent of phenylhydrazine, eliminating ammonia to form the final osazone. yale.edu

Weygand Mechanism B: This alternative mechanism involves the incorporation of a second phenylhydrazine molecule before the oxidation step. yale.edu This occurs through enolization and tautomerization to form an ene-bis-hydrazine intermediate. website-files.comyale.edu This intermediate then undergoes an oxidative loss of aniline to yield an α-iminohydrazone, which subsequently exchanges the imine for a phenylhydrazino group, releasing ammonia and forming the osazone. yale.edu

Crucial experiments by Shemyakin using nitrogen-15 (B135050) (¹⁵N) isotopic labeling helped to differentiate these mechanisms. website-files.com When a labeled phenylhydrazone reacted with two equivalents of unlabeled phenylhydrazine, the ¹⁵N label was found in the eliminated ammonia, a result that definitively ruled out Fischer's mechanism. yale.edu The distribution of the label between the final osazone and the ammonia provided further insights, suggesting that Mechanism A is often the major pathway, though contributions from Mechanism B can also occur depending on the specific reactants. website-files.comyale.edu

AspectFischer's Proposed MechanismWeygand's Mechanisms (A & B)
Oxidizing Agent A second molecule of phenylhydrazine acts as an external oxidant.Internal oxidation-reduction (Amadori-type rearrangement). sciepub.comyoutube.com
Key Intermediate An unspecified oxidized intermediate is proposed. yale.eduα-iminoketone (Mechanism A) or ene-bis-hydrazine (Mechanism B). yale.edu
Isotopic Labeling Fate (¹⁵N on first N) Predicts the label remains in the osazone. yale.eduPredicts the label is eliminated as ammonia. website-files.comyale.edu
Experimental Support Contradicted by isotopic labeling studies. yale.eduSupported by isotopic labeling studies. website-files.com

Reductive Amination to Hexylamine (B90201) Derivatives

This compound can be converted into hexylamine derivatives through reductive processes that target both the C=N double bond and the N-N single bond. This transformation is a valuable synthetic route to primary and secondary amines.

The carbon-nitrogen double bond (imine functionality) in this compound is susceptible to reduction. This is commonly achieved through catalytic hydrogenation. ncert.nic.in In this process, the phenylhydrazone is treated with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalysts for this type of reduction include:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂, Adams' catalyst)

Raney Nickel (Ra-Ni)

The reaction involves the addition of two hydrogen atoms across the C=N bond, converting the phenylhydrazone into the corresponding 1-hexyl-2-phenylhydrazine. The efficiency of the hydrogenation can be influenced by factors such as the choice of catalyst, solvent, temperature, and hydrogen pressure.

To obtain the final hexylamine product, the nitrogen-nitrogen single bond in the hydrazine (B178648) intermediate must be broken. This N-N bond cleavage, or hydrogenolysis, can often be accomplished under the same catalytic hydrogenation conditions used to reduce the C=N bond, though sometimes more forcing conditions are required. amanote.com

Hydrogenation: C=N → CH-NH

Hydrogenolysis: NH-NH → NH₂ + H₂N

The complete reduction of this compound yields two amine products: hexylamine and aniline. This reductive cleavage is a powerful method for converting an aldehyde into a primary amine via its phenylhydrazone derivative. Alternative methods for N-N bond cleavage under mild conditions, such as visible-light photocatalysis, have also been developed for various hydrazine and hydrazide derivatives. nih.govnih.gov

Oxidation and Degradation Pathways

The chemical reactivity of this compound extends to various oxidation and degradation pathways, which are influenced by factors such as the presence of oxygen, enzymatic catalysts, and reaction conditions. These transformations are critical in understanding the compound's stability and its interactions in biological and chemical systems.

Autoxidation Processes Related to Hexanal

Autoxidation is a process of oxidation that occurs in the presence of oxygen. Studies on the autoxidation of phenylhydrazones, such as those derived from benzaldehyde, have been conducted by dissolving the compound in a solvent like benzene and shaking it in an oxygen-filled apparatus. rsc.org The absorption of oxygen is then measured over time to determine the reaction rate. rsc.org It has been observed that when hydrazones in a benzene solution are exposed to oxygen, they absorb approximately one mole of oxygen, resulting in a product with two additional oxygen atoms compared to the original hydrazone. rsc.org

The rate of autoxidation can be influenced by the presence of catalysts. For instance, the addition of benzoyl peroxide has been shown to catalyze these reactions. rsc.org The structure of the hydrazone itself plays a significant role in its susceptibility to autoxidation. rsc.org In related aldehydes like hexanal, autoxidation initiated by hydroxyl radicals (OH) can lead to the formation of highly oxygenated organic molecules (HOMs), which are precursors to secondary aerosols in the atmosphere. copernicus.org This process involves the abstraction of a hydrogen atom, followed by a series of rapid unimolecular hydrogen shifts and oxygen addition, ultimately forming a variety of oxidation products. copernicus.org For hexanal, this can result in products such as C6H11O7 monomers and C12H22O9-10 accretion products within a very short reaction time. copernicus.org

Biocatalytic Oxidation Mechanisms

Biocatalytic oxidation involves the use of enzymes as catalysts to perform oxidation reactions. nih.gov These reactions are known for their high selectivity and efficiency under mild conditions. nih.gov The primary enzymes involved in these transformations are oxidoreductases, which can be broadly categorized into dehydrogenases and oxyfunctionalization enzymes (like monooxygenases and dioxygenases). nih.gov

Dehydrogenases catalyze oxidation by removing a hydride from a substrate and transferring it to a cofactor such as NAD(P)+. acsgcipr.org

Oxidases utilize molecular oxygen as the terminal electron acceptor, often producing hydrogen peroxide as a byproduct. acsgcipr.orgnih.gov This H2O2 may need to be removed by another enzyme, like catalase, to prevent deactivation of the primary enzyme. acsgcipr.orgbeilstein-journals.org

These enzymatic methods offer a green chemistry approach to oxidation, avoiding the harsh reagents and conditions often associated with traditional chemical oxidations. acsgcipr.org

Prostaglandin (B15479496) H Synthase (PGHS), also known as cyclooxygenase, is a bifunctional enzyme with both dioxygenase and peroxidase activities. uiuc.edubiorxiv.org It plays a crucial role in the conversion of arachidonic acid to prostaglandins. uiuc.eduepa.gov Phenylhydrazones, including this compound, have been identified as effective substrates for the dioxygenase activity of PGHS. nih.gov The enzyme catalyzes the oxidation of these substrates, leading to a series of distinct chemical transformations. nih.gov

The initial rates of oxygen consumption during the oxidation of various phenylhydrazones by PGHS have been measured, highlighting the enzyme's activity on these substrates.

Phenylhydrazone SubstrateMaximum Initial Rate of O₂ Consumption (mol (mol of PGHS)⁻¹ s⁻¹)
This compound230
Benzophenone Phenylhydrazone8

This table displays the maximum initial rates of oxygen consumption for the PGHS-catalyzed oxidation of different phenylhydrazone substrates. Data sourced from research on phenylhydrazones as substrates for prostaglandin synthase. nih.gov

The first step in the PGHS-catalyzed oxidation of this compound is the reaction with molecular oxygen, mediated by the enzyme's dioxygenase function. nih.gov This reaction leads to the formation of an intermediate compound, an α-azo hydroperoxide. nih.gov For this compound, the reaction demonstrates a Michaelis constant (Km) value in the range of 100 to 300 μM, with a maximum initial rate of O₂ consumption of 230 mol per mole of PGHS per second. nih.gov

Following their formation, the α-azo hydroperoxides serve as substrates for the peroxidase component of PGHS. nih.gov The peroxidase reaction reduces the hydroperoxide group, converting the intermediate into the corresponding, more stable α-azo alcohol. nih.gov This two-step process is characteristic of the bifunctional nature of the PGHS enzyme. uiuc.edunih.gov

A significant outcome of the oxidation of phenylhydrazones by PGHS is the formation of a specific complex with the enzyme's heme iron. nih.gov During the reaction, a new species is observed with characteristic spectral peaks at 438 and 556 nm. nih.gov This species is identified as a sigma-phenyl PGHS Fe(III)-Ph complex. nih.gov The proposed mechanism for its formation involves the oxidation of the intermediate α-azo alcohol by the Fe(III) state of the enzyme. This leads to the cleavage of the resulting alkoxy radical, which forms a ketone or aldehyde and a phenyl radical (Ph•). The phenyl radical then combines with the reduced Fe(II) state of the enzyme to form the stable Iron(III)-σ-phenyl complex. nih.gov The generation of this complex and the associated phenyl radicals is thought to be responsible for the inhibitory effects that have been observed with arylhydrazones on PGHS. nih.gov

Lipoxygenase (L-1) Mediated Transformations

The enzymatic action of lipoxygenase-1 on this compound leads to its oxidation, forming an α-azo hydroperoxide with the chemical structure C5H11CH(OOH)N=NC6H5. capes.gov.br This product is not merely a byproduct of the reaction but is itself an efficient inactivator of the L-1 enzyme. capes.gov.br The inactivation mechanism is complex, involving two distinct pathways. A smaller portion of the inactivation (about 20%) occurs immediately as the α-azo hydroperoxide is formed at the active site. The majority of the inactivation (approximately 80%), however, results from the α-azo hydroperoxide being released into the medium and subsequently returning to the enzyme's active site to cause inactivation. capes.gov.br

The interaction between this compound and lipoxygenase-1 is classified as a mechanism-based or "suicide" inactivation. capes.gov.brdoi.org This is supported by observations that the presence of linoleic acid, the natural substrate for L-1, provides protection against inactivation by this compound. capes.gov.br

This compound typically exists as a mixture of geometric isomers, specifically the (E) and (Z) isomers. Studies have revealed that both isomers are active in the inactivation of lipoxygenase-1, but they exhibit different kinetic profiles. The initial mixture often consists of a 70:30 E:Z ratio. capes.gov.br The distinct kinetic parameters for each isomer highlight their differential interaction with the enzyme's active site. capes.gov.br

IsomerInhibition Constant (Ki)Inactivation Rate (kinact)
(E)-Hexanal Phenylhydrazone0.25 µM0.8 min-1
(Z)-Hexanal Phenylhydrazone0.40 µM2.1 min-1
This table summarizes the kinetic parameters for the inactivation of soybean lipoxygenase-1 by the (E) and (Z) isomers of this compound. capes.gov.br

A key consequence of the inactivation of lipoxygenase-1 by this compound is the specific modification of protein residues. The process is accompanied by the oxidation of approximately 1.8 ± 0.8 methionine residues within the enzyme to methionine sulfoxide. capes.gov.br This covalent modification is a hallmark of the irreversible nature of the enzyme inactivation.

The inactivation process also induces significant changes in the electronic properties of the iron center within the lipoxygenase-1 active site. The native, active form of the enzyme contains a high-spin Fe(III) center. However, the inactivated L-1 enzyme is found to be silent in electron paramagnetic resonance (EPR) spectroscopy. capes.gov.br Magnetic susceptibility measurements of the inactivated enzyme show an effective magnetic moment of µ = 5.0 ± 0.1 Bohr magnetons, which corresponds to a high-spin Fe(II) state with an S=2 spin state. capes.gov.br

Mechanistic Inactivation of Enzymes
3.3.2.2.2.1. Role of Specific Isomers (E/Z) in Inactivation Kinetics[15]3.3.2.2.2.2. Protein Residue Modifications (e.g., Methionine Oxidation)[15]3.3.2.2.2.3. Spin State Changes in Inactivated Enzymes[15]

Coordination Chemistry: Formation of Metal Complexes

Hydrazones, including this compound, are versatile ligands in coordination chemistry due to the presence of multiple donor atoms. jptcp.comresearchgate.net The hydrazone functional group (R2C=NNHR) can coordinate to metal ions in several ways. Coordination typically involves the azomethine nitrogen atom and can also occur through the nitrogen or, following deprotonation, the oxygen atom of the hydrazide moiety in its enolic form. researchgate.netamazonaws.com

The synthesis of metal complexes with hydrazone ligands generally involves reacting the hydrazone with a metal salt (e.g., chlorides or acetates) in a suitable solvent like methanol (B129727) or ethanol (B145695). jptcp.comamazonaws.com The resulting metal complexes can exhibit various coordination geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry of the reaction. amazonaws.com Characterization of these complexes is performed using a range of spectroscopic and analytical techniques, including:

FT-IR Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=N and N-H groups upon complexation. jptcp.com

UV-Vis Spectroscopy: To study the electronic transitions within the complex.

NMR Spectroscopy: To elucidate the structure of the ligand and its complexes in solution. wecmelive.com

Elemental Analysis: To determine the empirical formula of the synthesized complexes. amazonaws.com

The hydrazone ligand can act as a neutral bidentate ligand or, upon deprotonation, as a monoanionic ligand, leading to the formation of stable chelate rings with the metal ion. acs.org The specific coordination mode depends on factors such as the reaction conditions and the nature of the metal ion. acs.org

Ligand Properties of Phenylhydrazone Moieties

The this compound molecule possesses a phenylhydrazone moiety (-C=N-NH-), which is a versatile and well-studied functional group in coordination chemistry. This moiety contains two nitrogen atoms with lone pairs of electrons, making it an effective ligand for coordinating with metal ions. The coordination capability is primarily centered around the imine nitrogen (N1) and the amine nitrogen (N2).

The ligand properties are dictated by the presence of the C=N double bond and the N-H single bond. Phenylhydrazones, including this compound, can exist in tautomeric forms: the amido (keto) form and the iminol (enol) form, with the amido form being predominant in the solid state. This tautomerism is crucial for its coordination behavior.

In a neutral medium, this compound can act as a monodentate ligand, coordinating to a metal center through the imine nitrogen atom. However, its most significant and common role is as a bidentate ligand. This is facilitated by the deprotonation of the N-H group under basic conditions, creating an anionic ligand that can form a stable five-membered chelate ring with a metal ion by coordinating through both the imine nitrogen and the deprotonated amino nitrogen. This chelation significantly enhances the stability of the resulting metal complex.

The coordination behavior of the phenylhydrazone moiety can be further influenced by substituents on either the aldehyde or the phenyl ring. In the case of this compound, the hexyl group is a simple alkyl chain and does not offer additional coordination sites. The versatility of the phenylhydrazone group allows for several coordination modes, which are summarized in the table below. acs.orgmtct.ac.in

Coordination ModeDescriptionDonor Atoms
Monodentate (κ¹N)The ligand binds to the metal center through a single atom, typically the imine nitrogen. This occurs when the N-H proton is not removed. acs.orgImine N
Bidentate (κ²N,N)Upon deprotonation of the N-H group, the ligand chelates to the metal center using both the imine nitrogen and the amino nitrogen, forming a stable chelate ring. acs.orgImine N, Amino N

Complexation with Transition Metals (e.g., Copper(II))

This compound, with its N,N donor sites, readily forms stable complexes with a variety of transition metals, including manganese(II), cobalt(II), nickel(II), and copper(II). amazonaws.comedu.krd The formation of these complexes typically involves the reaction of the ligand with a metal salt (e.g., chloride or acetate (B1210297) salt) in an appropriate solvent like ethanol or methanol, often under reflux. amazonaws.com

The complexation with copper(II) is of particular interest due to copper's diverse coordination geometries and electronic properties. When this compound (L) reacts with a Cu(II) salt, it typically forms a complex of the type [Cu(L)₂], where two deprotonated ligand molecules coordinate to a single copper ion. semanticscholar.org

The coordination of the ligand to the Cu(II) ion is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy: In the IR spectrum of the free this compound ligand, a characteristic stretching vibration for the azomethine or imine group (C=N) is observed. Upon complexation, this band shifts to a lower frequency (wavenumber), indicating the coordination of the imine nitrogen to the copper ion. mdpi.com The disappearance of the N-H stretching band confirms the deprotonation of the ligand upon chelation. Furthermore, the appearance of new bands at lower frequencies can be assigned to the newly formed Cu-N bonds. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the copper(II) complex provides information about the geometry of the coordination sphere. Cu(II) complexes are known for their characteristic d-d electronic transitions. For a square planar Cu(II) complex, a broad absorption band is typically observed in the visible region. semanticscholar.org The spectrum may also show bands corresponding to intraligand transitions and ligand-to-metal charge transfer (LMCT) transitions. mdpi.comijcrcps.com

The resulting Cu(II) complexes are often paramagnetic, consistent with the d⁹ electronic configuration of the Cu(II) ion, which has one unpaired electron. semanticscholar.org Magnetic susceptibility measurements can confirm this property. Based on spectroscopic and magnetic data, Cu(II) complexes with bidentate phenylhydrazone ligands commonly adopt a square planar geometry. semanticscholar.orgiaea.org

The table below summarizes typical spectroscopic data for a representative copper(II)-phenylhydrazone complex.

Spectroscopic DataFree Ligand (Typical Values)Copper(II) Complex (Typical Values)Indication of Complexation
IR: ν(N-H) cm⁻¹~3200-3300AbsentDeprotonation of the amine group.
IR: ν(C=N) cm⁻¹~1610-1630~1590-1610 (Shift to lower frequency)Coordination of the imine nitrogen to Cu(II). mdpi.com
IR: ν(Cu-N) cm⁻¹Absent~450-500Formation of a new bond between copper and nitrogen. mdpi.com
UV-Vis: λₘₐₓ (nm)Intraligand transitions (π→π*)Intraligand bands + d-d transition band (~500-700 nm)Coordination of the ligand and characteristic geometry of the Cu(II) center. semanticscholar.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds like this compound. jchps.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map the complete carbon skeleton and determine the spatial arrangement of atoms. jchps.combhu.ac.in

Proton (¹H NMR) for Structural Elucidation and Isomeric Configuration

Proton NMR (¹H NMR) offers precise information about the chemical environment of each hydrogen atom within the this compound molecule. jchps.com The spectrum displays signals corresponding to distinct types of protons, and their position (chemical shift), splitting pattern (multiplicity), and integration value provide critical structural data. ethernet.edu.et

For this compound, the ¹H NMR spectrum would show characteristic signals for the protons of the hexyl chain, the methine proton (CH=N), the N-H proton, and the protons on the phenyl ring. The chemical shift of the imine proton (CH=N) is particularly diagnostic for confirming the formation of the hydrazone. The protons of the aromatic ring typically appear in the downfield region (δ 7.0-8.0 ppm), while the aliphatic protons of the hexyl group resonate in the upfield region (δ 0.8-2.5 ppm).

The configuration of the C=N double bond, leading to (E) and (Z) isomers, significantly influences the chemical shifts of nearby protons. For instance, the chemical shift of the methine proton (CH=N) and the protons on the carbon adjacent to the double bond will differ between the (E) and (Z) forms due to anisotropic effects of the phenyl group. researchgate.net

Table 1: Representative ¹H NMR Data for Phenylhydrazones Note: This table provides typical chemical shift ranges for the key protons in a phenylhydrazone structure. Exact values for this compound would require experimental data.

Proton GroupTypical Chemical Shift (δ, ppm)Typical Multiplicity
Aromatic-H (Phenyl)6.8 - 7.5Multiplet (m)
NH7.5 - 8.5Singlet (s) or Broad Singlet
CH=N (Methine)7.2 - 7.8Triplet (t) or Doublet of Doublets (dd)
α-CH₂ (Methylene adjacent to C=N)2.2 - 2.6Multiplet (m)
Alkyl Chain (CH₂)n1.2 - 1.6Multiplet (m)
Terminal CH₃0.8 - 1.0Triplet (t)

Carbon-13 (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon framework of this compound. bhu.ac.in Each non-equivalent carbon atom in the molecule produces a distinct signal in the spectrum, allowing for a complete count of the carbon environments. york.ac.uk

The ¹³C NMR spectrum of this compound would feature signals for the six carbons of the hexyl chain, the imine carbon (C=N), and the six carbons of the phenyl ring. The chemical shift of the imine carbon is highly characteristic and typically appears significantly downfield (δ 135-150 ppm). The aromatic carbons also resonate in the downfield region (δ 110-150 ppm), while the aliphatic carbons appear upfield (δ 10-40 ppm). bhu.ac.indocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Note: This table illustrates expected chemical shift regions for the carbon atoms in this compound.

Carbon AtomTypical Chemical Shift (δ, ppm)
C=N (Imine)135 - 150
Aromatic C-N (ipso-Carbon)140 - 145
Aromatic C (ortho, meta, para)110 - 130
α-C (Carbon adjacent to C=N)30 - 40
Alkyl Chain Carbons14 - 35
Terminal CH₃ Carbon~14

Studies of (E) and (Z) Isomers

The existence of (E) (trans) and (Z) (cis) isomers is a key feature of hydrazones due to the restricted rotation around the C=N double bond. nih.govnih.gov NMR spectroscopy is the primary method for identifying and distinguishing between these two geometric forms. researchgate.netuv.mx A study on soybean lipoxygenase utilized a 70:30 mixture of (E)- and (Z)-hexanal phenylhydrazone, confirming the existence and relevance of both isomers. nih.gov

The spatial relationship between the substituents on the C=N bond leads to distinct NMR spectra for each isomer. researchgate.net Key differences are often observed in the chemical shifts of the protons and carbons near the double bond. For example, in the (Z)-isomer, the alkyl chain and the phenyl group are on the same side of the double bond, which can cause steric compression and through-space shielding or deshielding effects that are absent in the (E)-isomer. This results in different chemical shift values for the α-protons and α-carbon of the hexyl group, as well as for the ortho-protons of the phenyl ring, between the two isomers. researchgate.net Nuclear Overhauser Effect (NOE) experiments can be used to definitively assign the geometry by observing spatial proximities between protons of the hexyl chain and the phenyl ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When coupled with chromatography, it provides a highly selective and sensitive method for both identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the compound is vaporized and separated from other components in a gaseous mobile phase before being detected by the mass spectrometer. scioninstruments.comantec.de

The derivatization of aldehydes, such as hexanal, into their phenylhydrazone derivatives is a common strategy to improve their chromatographic behavior and detection sensitivity for GC-MS analysis. cabidigitallibrary.orgnih.gov Upon entering the mass spectrometer, the this compound molecule undergoes ionization, typically by electron impact (EI), which causes it to fragment in a predictable manner. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a chemical "fingerprint." The molecular ion peak ([M]⁺) would confirm the compound's molecular weight, and the characteristic fragmentation pattern allows for unambiguous identification. nih.gov

Table 3: Expected Key Ions in the GC-MS (EI) Spectrum of this compound Note: This table presents a hypothetical fragmentation pattern based on the known structure.

m/z (Mass-to-Charge Ratio)Possible Ion IdentityFragmentation Origin
190[C₁₂H₁₈N₂]⁺ (Molecular Ion)Intact molecule
119[C₆H₅N₂CH₂]⁺Cleavage of the alkyl chain
105[C₆H₅N₂]⁺Loss of the hexyl group
93[C₆H₅NH₂]⁺ (Aniline)Rearrangement and cleavage
77[C₆H₅]⁺ (Phenyl cation)Loss of N₂H from phenylhydrazine fragment

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

For compounds that may be thermally sensitive or less volatile, Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the method of choice. researchgate.net This technique is particularly useful for analyzing phenylhydrazone derivatives from complex biological or environmental samples. researchgate.netnih.gov

In LC-ESI-MS/MS, the sample is first separated by liquid chromatography. The column eluent is then introduced into an electrospray ionization (ESI) source, which generates charged molecular ions (typically protonated molecules, [M+H]⁺) in the gas phase with minimal fragmentation. openagrar.deddtjournal.com

Tandem mass spectrometry (MS/MS) adds another layer of specificity. The protonated molecular ion of this compound (m/z 191) is selected in the first mass analyzer and then fragmented through collision-induced dissociation (CID). The resulting product ions are analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM), is highly selective and allows for trace-level quantification with very low background interference. openagrar.de This methodology is effective for the analysis of carbonyl compounds derivatized with phenylhydrazine. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Laser Desorption/Ionization-Time-of-Flight (LDI-TOF)

Laser Desorption/Ionization-Time-of-Flight (LDI-TOF) mass spectrometry is a powerful technique for the analysis of a wide range of molecules, including hydrazones. In the context of phenylhydrazone derivatives, this method offers high sensitivity and the ability to analyze complex mixtures. The derivatization of aldehydes and ketones, such as hexanal (B45976), into their phenylhydrazone counterparts is a common strategy to enhance their detectability in mass spectrometry.

The underlying principle of LDI-TOF involves a sample being mixed with a matrix material that absorbs laser energy. A pulsed laser then irradiates the sample, causing the desorption and ionization of the analyte molecules with minimal fragmentation. These newly formed ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio.

For phenylhydrazones, this technique is particularly advantageous. The phenyl group enhances the ionization efficiency of the parent aldehyde or ketone. Research has shown that derivatization with reagents like phenylhydrazine (B124118) significantly increases the sensitivity of detection for mass spectrometry. While specific studies focusing exclusively on the LDI-TOF analysis of hexanal phenylhydrazone are not prevalent, the analysis of other phenylhydrazone derivatives provides valuable insights. For instance, in the analysis of carbohydrates, derivatization with phenylhydrazine to form phenylhydrazones allows for enhanced detection by both Matrix-Assisted Laser Desorption/Ionization (MALDI)-TOF MS and Electrospray Ionization (ESI)-MS.

Furthermore, the development of reactive matrices has streamlined the analysis of carbonyl compounds. A reactive matrix can both derivatize the analyte and assist in its ionization, simplifying sample preparation. For example, 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH) has been used as a reactive matrix that reacts with carbonyl compounds to form hydrazones, which are then easily detected by LDI-TOF MS. This approach eliminates the need for a separate derivatization step and matrix optimization. The high ionizability of the resulting hydrazone allows for very sensitive detection, with amounts as low as 0.5 ng/ml being quantifiable.

In studies involving more complex systems, such as N-linked oligosaccharides from ovalbumin, derivatization with phenylhydrazine has been instrumental. The resulting phenylhydrazones were successfully analyzed using MALDI-MS/MS, yielding detailed structural information. This demonstrates the utility of phenylhydrazone formation for the sensitive and informative analysis of a variety of molecules by LDI-TOF and related mass spectrometry techniques.

While direct LDI-TOF data for this compound is limited in publicly accessible research, the established principles and successful application of this technique to other phenylhydrazone derivatives strongly suggest its suitability for the analysis of this compound. The derivatization would be expected to enhance its ionization and allow for sensitive detection and accurate mass determination.###

Computational and Theoretical Studies on Hexanal Phenylhydrazone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and other properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govnih.gov It is a preferred method for medium-sized organic compounds as it provides reliable results with moderate computational effort. nih.gov By calculating the electron density, DFT can predict molecular geometries, vibrational frequencies, and energies. For a compound like Hexanal (B45976) Phenylhydrazone, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize its ground-state geometry in the gas phase or in a solvent. nih.govmdpi.com This analysis helps in understanding the molecule's stability and the distribution of electron charge, which are crucial for predicting its reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.comnih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. nih.gov For Hexanal Phenylhydrazone, FMO analysis would identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.

Table 1: Key Concepts in Frontier Molecular Orbital Analysis

Concept Description Relevance to Reactivity
HOMO Highest Occupied Molecular Orbital; the orbital containing the highest-energy electrons. Represents the ability to donate electrons (nucleophilicity). The location of the HOMO density indicates the likely site of electrophilic attack.
LUMO Lowest Unoccupied Molecular Orbital; the lowest-energy orbital that is empty of electrons. Represents the ability to accept electrons (electrophilicity). The location of the LUMO density indicates the likely site of nucleophilic attack.

| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A key indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap implies low stability and high reactivity. |

Mechanistic Modeling of Reaction Pathways

Mechanistic modeling uses computational methods to simulate the step-by-step process of a chemical reaction, providing critical information about its feasibility and speed.

Identifying the transition state (TS)—the highest energy point along a reaction coordinate—is essential for understanding reaction mechanisms and calculating activation energies. arxiv.org Computational methods like DFT can be used to locate the geometry of transition states and calculate their energies. nih.gov The energy difference between the reactants and the transition state defines the reaction barrier, or activation energy, which is a key determinant of the reaction rate. For reactions involving this compound, such as isomerization or cyclization, computational studies would model the potential energy surface to find the lowest-energy path from reactants to products, thereby elucidating the detailed mechanism.

Table 2: List of Chemical Compounds

Compound Name
This compound

Conformational Analysis and Isomerism

Computational and theoretical studies provide significant insights into the three-dimensional structure and isomeric possibilities of this compound. These investigations primarily focus on the molecule's conformational flexibility and the prevalent E/Z isomerism around the carbon-nitrogen double bond (C=N).

The conformational landscape of this compound is largely dictated by the rotation around several key single bonds, leading to various spatial arrangements of its constituent groups. Of particular importance is the isomerism at the C=N double bond, which gives rise to two distinct geometric isomers: the E (entgegen) and Z (zusammen) isomers. In phenylhydrazones, the relative orientation of the substituents attached to the C=N bond defines these isomers.

Theoretical calculations, often employing Density Functional Theory (DFT), have been instrumental in determining the relative stabilities and geometric parameters of these isomers for analogous phenylhydrazone compounds. mdpi.com These studies consistently show that the E-isomer is generally the more thermodynamically stable form. mdpi.com The stability difference can be attributed to steric hindrance and electronic effects.

Molecular dynamics simulations on similar compounds, such as acetaldehyde (B116499) phenylhydrazone, have revealed that electrostatic interactions can favor specific molecular arrangements. researchgate.net For instance, elongated antiparallel conformations can be favored in the liquid phase. researchgate.net While the Z isomers can be constrained to partially folded hydrocarbon chains, the E isomers may achieve these interaction geometries more readily. researchgate.net

The interconversion between the E and Z isomers is a dynamic process that can be influenced by external factors. Phenylhydrazine (B124118) itself has been shown to catalyze this interconversion through an addition-elimination mechanism in related compounds. rsc.org

Detailed Research Findings

Research on analogous acylhydrazones has demonstrated that the E/Z configurational isomerization can be highly dependent on the stabilization of either isomer through factors like intramolecular hydrogen bonds and the electronic and steric effects of their structures. nih.gov While this compound lacks the acyl group that can participate in strong intramolecular hydrogen bonding, the principles of steric and electronic stabilization remain relevant.

The following tables present theoretical data for the likely geometric parameters of the E and Z isomers of this compound, extrapolated from computational studies on similar phenylhydrazone derivatives. These values represent optimized geometries calculated to minimize the electronic energy of the molecule.

Table 1: Predicted Dihedral Angles (in degrees) for the Most Stable Conformers of E- and Z-Hexanal Phenylhydrazone

Dihedral AngleE-IsomerZ-Isomer
C1-C2-C=N~120°~123°
C2-C=N-N~180°~0°
C=N-N-C(phenyl)~180°~180°
N-N-C(phenyl)-C(ortho)~0°~0°

Note: The values presented are estimations based on computational studies of analogous phenylhydrazone structures.

Table 2: Predicted Relative Energies and Dipole Moments of E- and Z-Hexanal Phenylhydrazone

IsomerRelative Energy (kcal/mol)Dipole Moment (Debye)
E-Hexanal Phenylhydrazone0.00~2.5
Z-Hexanal Phenylhydrazone> 0.00~2.6

Note: The E-isomer is set as the reference with a relative energy of 0.00 kcal/mol. The Z-isomer is predicted to be of higher energy. Dipole moments are estimations based on similar compounds. researchgate.net

Applications in Chemical Analysis and Food Science Research

Derivatization Reagent for Aldehyde and Ketone Quantification

Phenylhydrazine (B124118) is a highly reactive compound that readily combines with aldehydes and ketones to form corresponding phenylhydrazones. jindunchemistry.com This reaction is a cornerstone of analytical chemistry for the identification and analysis of carbonyl compounds. getidiom.com The conversion of hexanal (B45976) to hexanal phenylhydrazone is employed to facilitate its detection and quantification, particularly in methods involving liquid chromatography.

The formation of this compound involves the condensation reaction between hexanal and phenylhydrazine. nih.gov This process converts the volatile and less stable hexanal into a more stable, less volatile, and more easily detectable derivative. Hydrazones are a class of compounds generally prepared by the reaction of hydrazine (B178648) with ketones or aldehydes. nih.gov The resulting this compound is stable under the conditions typically used for gas chromatographic measurements. researchgate.net

The synthesis can be carried out under various conditions. For instance, an equimolar mixture of phenylhydrazine and an aldehyde can be refluxed in glacial acetic acid to produce the corresponding hydrazone derivative. scirp.org The stability of the resulting phenylhydrazone can sometimes be influenced by the presence of trace amounts of acids or bases. acs.org The primary advantage of this derivatization is that it yields a compound with properties amenable to chromatographic separation and detection, often enhancing sensitivity. The reaction of carbohydrates with phenylhydrazine, for example, provides phenylhydrazone derivatives that yield increased sensitivity for both mass spectrometry (MS) and ultraviolet (UV) detection during high-performance liquid chromatography (HPLC) separation. nih.gov

Optimizing the derivatization process is crucial for achieving accurate and reproducible quantification of hexanal. Research into the synthesis of various aldehyde phenylhydrazones has led to significant methodological improvements. One notable advancement is the development of solvent- and catalyst-free methods that can produce nearly quantitative yields in very short reaction times at room temperature. researchgate.net

Key optimization parameters for the derivatization reaction include:

Reaction Time and Temperature: While traditional methods may involve refluxing for several hours scirp.org, modern approaches have reduced reaction times to mere minutes. researchgate.net

Catalysts and Solvents: Green chemistry initiatives have promoted the elimination of harsh solvents and acid catalysts, leading to simpler and more environmentally friendly procedures. researchgate.net

Reagent Choice: While phenylhydrazine is effective, other similar reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) are also widely used. DNPH reacts with carbonyl compounds to form stable derivatives that have a strong absorption maximum at 360 nm, making them highly suitable for HPLC-UV detection. ijcpa.in The choice of reagent can be optimized to enhance detection sensitivity and specificity for the analytical method being employed, such as HPLC or liquid chromatography-mass spectrometry (LC-MS). rsc.orgacs.orgnih.gov

Hexanal as a Marker of Lipid Oxidation in Food Systems

Lipid oxidation is a major cause of food deterioration, leading to rancidity, off-flavors, and a decrease in nutritional quality. researchgate.net Hexanal, a six-carbon aldehyde, is a principal secondary product formed from the oxidation of n-6 fatty acids like linoleic acid, which are abundant in many food products. scirp.orggoogle.com Consequently, the concentration of hexanal is widely used as a reliable indicator of the extent of lipid oxidation in various foods. scirp.orgresearchgate.netijcpa.in

Numerous studies have established a strong correlation between hexanal concentration and the sensory perception of oxidative off-flavors in food products. As lipid oxidation progresses during storage or processing, hexanal levels increase, directly impacting the food's aroma and taste. researchgate.net This makes hexanal an effective marker for monitoring food quality and shelf-life. acs.orgijcpa.in

For example, in deli meats, hexanal levels have been shown to satisfactorily predict the development of oxidation flavor during storage. wecmelive.com Similarly, in fried products like potato crisps, hexanal is considered the most prominent molecular marker of rancidity. nih.gov Research has shown that fried potato-based products are often considered rancid when the hexanal concentration exceeds 0.03 ppm. nih.gov However, it's important to note that at later stages of oxidation, hexanal may react further with other food components, potentially making it a less reliable indicator in some specific cases. wecmelive.com

Table 1: Correlation of Hexanal with Food Product Deterioration

Food Product Observation Reference
Deli Turkey Meat Hexanal levels decreased 33-fold with the addition of phosphate (B84403) and water-soluble rosemary extract, correlating with lower oxidation flavor. getidiom.com
Cured and Uncured Deli Meats Good correlation models were built between hexanal levels and oxidation flavor throughout storage. wecmelive.com
Rabbit Meat Hexanal was identified as a dominant odorant and an indicator of oxidative deterioration. ijcpa.in
Potato Crisps A hexanal concentration greater than 0.03 ppm is often used as the threshold for rancidity. nih.gov

Accurately quantifying the volatile hexanal in complex food matrices requires sensitive and robust analytical techniques. While derivatization followed by HPLC is one approach, direct measurement of volatile compounds using gas chromatography (GC) is more common for hexanal. Headspace sampling is a preferred technique as it separates the volatile analytes from the non-volatile food matrix, preventing contamination of the GC system. scirp.org

Common methods for hexanal quantification include:

Static Headspace GC (SHS-GC): This method involves allowing the volatile compounds in the headspace above the sample to reach equilibrium before an aliquot of the vapor is injected into the GC system. scirp.orggoogle.com It is considered a fast and clean method for analyzing volatile organic compounds. google.com

Dynamic Headspace Sampling (DHS): This technique offers improved sensitivity over the static method. In DHS, the headspace above the sample is continuously swept with an inert gas, and the volatile compounds are concentrated on an adsorbent trap before being desorbed into the GC system. acs.orgnih.gov This pre-concentration step can increase sensitivity by 10 to 100 times depending on the compound. acs.org

Solid-Phase Microextraction (SPME)-GC: SPME is another widely used technique where a fused-silica fiber coated with a stationary phase is exposed to the sample's headspace. The analytes adsorb to the fiber and are then thermally desorbed in the GC injector. getidiom.com

The coupling of a dynamic headspace sampler with a gas chromatograph-mass spectrometer (GC-MS) is a powerful and highly sensitive method for determining hexanal in foods. acs.orgnih.govnih.gov The dynamic headspace sampler efficiently concentrates hexanal from the food product, minimizing the need for labor-intensive solvent extractions. acs.orgnih.gov The GC then separates hexanal from other volatile compounds, and the MS provides definitive identification and quantification, often by using selected ion monitoring (SIM) at a characteristic mass-to-charge ratio (m/z) for hexanal, such as m/z 56. nih.govrsc.org

This method has been successfully applied to a variety of food matrices, including rice, infant formula, and vegetable oils. acs.orgnih.govrsc.org Methodological parameters such as purge gas flow, incubation temperature, and time are optimized to achieve the best sensitivity and reproducibility. rsc.orgnih.gov For instance, a study on rice found that using ground rice instead of whole rice, a low incubation temperature of 30°C, and a total purge gas flow of 300 mL provided the necessary sensitivity for analysis. rsc.orgnih.gov

Table 2: Performance of Dynamic Headspace GC-MS for Hexanal Quantification

Food Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
Rice 3.7 ng/g 5.1 ng/g 97.0 - 107.0 rsc.orgnih.gov

Analytical Methodologies for Hexanal Quantification in Food Matrices

LC-ESI-MS/MS for Protein Adduct Analysis

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a powerful analytical technique for the identification and characterization of protein adducts, including those formed from the reaction of hexanal with proteins. The derivatization of aldehydes with phenylhydrazine to form phenylhydrazones enhances their detectability in mass spectrometry. nih.gov This approach is particularly useful in lipidomics and metabolomics for analyzing complex biological samples. escholarship.org

In a typical workflow, proteins that have been exposed to hexanal are digested, often using trypsin, to yield a mixture of peptides. These peptides, some of which may have formed adducts with hexanal, are then derivatized. The resulting this compound-peptide adducts can be separated using liquid chromatography, often with a C18 column. escholarship.orgnih.gov The separated peptides are then introduced into the mass spectrometer via electrospray ionization (ESI), which is operated in positive mode. escholarship.orgnih.gov

The mass spectrometer performs an initial scan to detect precursor ions (the derivatized peptide adducts). Specific precursor ions are then selected and subjected to fragmentation to produce tandem mass spectra (MS/MS). nih.gov The fragmentation patterns provide structural information that helps to identify the original peptide sequence and confirm the presence and location of the this compound modification. researchgate.net This highly sensitive and specific method allows for the precise characterization of protein modifications resulting from lipid peroxidation.

ParameterTypical Condition
Chromatography nanoLC or UPLC with C18 column nih.gov
Ionization Source Electrospray Ionization (ESI) in positive mode escholarship.orgnih.gov
Mass Analyzer Quadrupole Time-of-Flight (qTOF) or Linear Ion Trap-FTICR nih.gov
Acquisition Mode Data-Dependent Acquisition (DDA) nih.gov
Fragmentation Collision-Induced Dissociation (CID) nih.gov
Comparison with Other Oxidation Markers and Traditional Tests

Hexanal is a widely recognized marker for lipid oxidation, particularly of omega-6 fatty acids like linoleic acid. umn.edu Its quantification, often after derivatization to compounds like this compound, offers several advantages over traditional oxidation tests, though it is not without its own considerations.

One of the most common traditional methods is the Thiobarbituric Acid Reactive Substances (TBARS) test. This assay measures malondialdehyde (MDA), another secondary product of lipid peroxidation. nih.gov However, the TBARS test is known for its lack of specificity, as thiobarbituric acid (TBA) can react with a wide variety of other compounds in biological samples, potentially leading to an overestimation of lipid peroxidation. nih.govresearchgate.net While the TBARS assay can be a useful empirical indicator, its results can be misleading and often require confirmation by more specific methods. nih.govresearchgate.net High-performance liquid chromatography (HPLC) methods to quantify MDA directly offer greater specificity. nih.gov

Compared to the TBARS test, hexanal measurement is considered a more direct and specific indicator of the oxidation of certain fatty acids. umn.edu Unlike MDA, which can arise from multiple sources, hexanal is a major volatile product generated from linoleic acid peroxidation. umn.edunih.gov However, like other volatile markers, hexanal levels can be affected by the sample's physical state and temperature, as its volatility can lead to losses during sample preparation and analysis. umn.edu

Other measures of lipid peroxidation include the peroxide value (PV), which quantifies primary oxidation products (hydroperoxides), and the p-anisidine (B42471) value (AnV), which measures secondary oxidation products. While a high PV can indicate early-stage oxidation, hydroperoxides are unstable and can decompose, making a low PV potentially misleading in later stages of oxidation. umn.edu Secondary markers like hexanal and those measured by the AnV test may provide a better picture of advanced peroxidation. umn.edu Ultimately, a comprehensive assessment of lipid oxidation often involves using a combination of different markers to understand the full scope of the oxidative process. umn.edu

Oxidation Marker/TestPrincipleAdvantagesDisadvantages
Hexanal Analysis Measures a key secondary product of linoleic acid oxidation. umn.eduGood specificity for omega-6 fatty acid oxidation; correlates well with off-flavors. umn.eduVolatility can lead to analytical challenges; may react with other food components. umn.eduumn.edu
TBARS Assay Measures malondialdehyde (MDA) and other reactive substances. nih.govSimple, widely used, and sensitive. nih.govLacks specificity; can react with non-lipid compounds, leading to overestimation. nih.govnih.gov
Peroxide Value (PV) Quantifies hydroperoxides (primary oxidation products). umn.eduGood indicator of the initial stages of oxidation. umn.eduHydroperoxides are unstable; values may decrease during later stages of oxidation. umn.edu
p-Anisidine Value (AnV) Measures non-volatile secondary oxidation products. umn.eduIndicates later-stage oxidation; complementary to PV. umn.eduLess sensitive than other methods for early-stage oxidation.

Influence of Food Matrix Components (e.g., Proteins) on Hexanal Detection

The complex composition of food can significantly impact the detection and quantification of hexanal, a key lipid oxidation marker. Food matrix components, particularly proteins, can interact with hexanal, thereby reducing its free concentration and affecting the accuracy of its measurement. umn.edu This phenomenon, known as the matrix effect, is a critical consideration in food science research. nih.gov

Hexanal is an aldehyde and can readily react with nucleophilic groups in proteins, such as the amino groups of lysine (B10760008) residues, to form Schiff bases or other protein adducts. umn.edu This binding sequesters hexanal, making it unavailable for detection by methods that measure the free, volatile compound, such as headspace gas chromatography. umn.eduresearchgate.net Research has shown that while hexanal readily reacts with proteins, the increase in protein adducts may not be significant during the storage of some dry foods, suggesting that hexanal can still be a usable oxidation marker in certain contexts. umn.edu

The extractability of the analyte from the food matrix is another crucial factor. nih.gov The physical and chemical interactions between hexanal and matrix components like fats, carbohydrates, and proteins can hinder its efficient extraction, leading to an underestimation of its true concentration. The development of analytical methods for hexanal in fat-rich foods, for example, requires careful optimization of parameters like temperature and equilibration time to ensure its complete release from the matrix. researchgate.netlmaleidykla.lt The choice of derivatization reagent and reaction conditions must also be optimized to ensure an efficient reaction with hexanal in the presence of potentially interfering matrix components.

Detection and Identification in Environmental Samples

The derivatization of aldehydes to form hydrazones is a common strategy to facilitate their detection in various sample types, including environmental matrices. Phenylhydrazine and its derivatives, such as 2,4-dinitrophenylhydrazine (DNPH), react with carbonyl compounds like hexanal to form stable, chromogenic, or mass-spectrometry-friendly derivatives. epa.gov This approach enhances analytical sensitivity and selectivity.

Methods for detecting aldehydes in environmental samples often involve drawing air or water through a cartridge impregnated with a derivatization reagent like DNPH. nih.gov The resulting hydrazones are then eluted and analyzed, typically using HPLC with UV detection or mass spectrometry. nih.gov While specific studies focusing solely on this compound in environmental samples are not prevalent in the provided context, the general methodology is well-established for a range of aldehydes. For instance, methods have been developed for determining various compounds in wastewater, biosolids, and sediments using techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS), which could be adapted for this compound. nih.gov

The selection of the analytical method depends on the required sensitivity and the complexity of the sample matrix. Spectrophotometric methods have also been developed for determining metal-ligand complexes using synthesized phenylhydrazones as chromogenic reagents, demonstrating the versatility of these compounds in environmental analysis. globalscientificjournal.comej-chem.org

Bioanalytical Applications (Excluding Clinical Human Trials)

Aldehyde Profiling in Biological Fluids via Derivatization

Derivatization is a crucial step in the analysis of low molecular weight aldehydes, such as hexanal, in complex biological fluids. researchgate.net The inherent volatility and polarity of aldehydes make them challenging to analyze directly. nih.gov Converting them into more stable and detectable derivatives, such as phenylhydrazones, improves chromatographic separation and mass spectrometric ionization. nih.govnih.gov

Various derivatization reagents are used for aldehyde profiling. Phenylhydrazine and its analogs react with aldehydes to form hydrazones, which can be readily analyzed by LC-MS or GC-MS. nih.gov This strategy has been applied to quantify aldehydes in diverse biological matrices. For example, a method using dispersive liquid-liquid microextraction after derivatization with DNPH was developed for determining hexanal and heptanal (B48729) in blood samples, achieving low limits of detection in the nanomolar range. epa.gov

The choice of derivatization agent and analytical platform is tailored to the specific aldehydes of interest and the biological matrix. The goal is to enhance sensitivity and allow for the simultaneous profiling of multiple aldehydes, which can serve as biomarkers for various physiological or pathological processes, such as oxidative stress. researchgate.net

TechniqueDerivatization ReagentMatrixDetection Limit (Hexanal)
DLLME-SFO-HPLC2,4-Dinitrophenylhydrazine (DNPH)Human Blood7.90 nmol/L epa.gov
BAμE-HPLC2,4-Dinitrophenylhydrazine (DNPH)Urine0.80 µmol/L nih.gov

Detection in Plant Tissues in Response to Stress

Plants produce a variety of volatile organic compounds (VOCs), including aldehydes like hexanal, in response to biotic and abiotic stress. These compounds can serve as indicators of the plant's physiological state. For example, lipid peroxidation in plant cell membranes under stress conditions leads to the formation of aldehydes. researchgate.net

The analysis of these stress-induced aldehydes often involves derivatization to enhance their detection. The thiobarbituric acid (TBA) test, which measures MDA, is commonly used to assess lipid peroxidation in plants. However, this method can be affected by interfering compounds present in plant tissues, such as anthocyanins, which can lead to inaccurate results. researchgate.net

More specific methods are required to accurately profile aldehydes in plants. Hyperspectral reflectance imaging, combined with multivariate analysis, has been used to identify unique spectral signatures in Arabidopsis thaliana in response to stresses from salt, copper, and cesium, demonstrating a non-invasive way to detect stress phenotypes. frontiersin.org While this doesn't directly measure this compound, it points to the importance of identifying specific biomarkers for plant stress. The derivatization of hexanal to this compound, followed by chromatographic analysis, would represent a targeted approach to quantify this specific marker of lipid peroxidation in plant tissues under stress.

Future Research Directions and Unexplored Reactivity

Novel Synthetic Routes for Hexanal (B45976) Phenylhydrazone and its Analogs

The traditional synthesis of phenylhydrazones involves the acid-catalyzed condensation of an aldehyde or ketone with phenylhydrazine (B124118). rsc.orgresearchgate.net For hexanal phenylhydrazone, this involves the reaction of hexanal with phenylhydrazine. While effective, this method presents opportunities for improvement in terms of efficiency, environmental impact, and substrate scope.

Future research should target the development of more sustainable and versatile synthetic protocols. This includes the exploration of solvent-free reaction conditions and the use of greener catalysts. wecmelive.com The synthesis of analogs, by modifying either the aldehyde or the phenylhydrazine component, is crucial for tuning the molecule's properties. For instance, introducing substituents on the phenyl ring of phenylhydrazine or using branched or unsaturated aldehydes in place of hexanal could yield a library of novel compounds with diverse electronic and steric properties. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Phenylhydrazones

Methodology Catalyst/Conditions Advantages Potential for this compound
Traditional Condensation Glacial Acetic Acid, Reflux Well-established, simple procedure rsc.orgscirp.org Standard method for baseline synthesis.
Ionic Liquid-Mediated Choline chloride:ZnCl2 Faster reaction times, potential for catalyst recycling rsc.org A greener alternative to traditional solvents.
Mechanochemical Synthesis Ball milling, solid-state reaction Reduced solvent waste, high efficiency mdpi.com Environmentally friendly, scalable production.

| Ultrasound/Microwave-Assisted | N/A | Accelerated reaction rates, improved yields mdpi.com | Rapid synthesis of analogs for screening. |

Investigation of Advanced Catalytic Systems for Transformations

The reactivity of the C=N bond and the adjacent N-H group in this compound makes it an interesting substrate for catalytic transformations. While research on this specific molecule is limited, advancements in dual catalytic systems that merge photoredox and transition-metal catalysis offer exciting possibilities. beilstein-journals.org Such systems can enable previously inaccessible chemical transformations under mild conditions.

Future investigations could explore the use of synergistic catalysis, where two distinct catalysts simultaneously activate different parts of the molecule. beilstein-journals.org For example, a transition metal catalyst (e.g., Palladium, Copper, Rhodium) could be used to activate C-H bonds in the hexanal backbone or the phenyl ring, while a photocatalyst harnesses visible light to generate radical intermediates for novel coupling reactions. beilstein-journals.orgnih.gov This could lead to the development of methods for alkylation, arylation, or other functionalizations of the this compound scaffold, producing complex molecules that are otherwise difficult to synthesize.

In-depth Mechanistic Elucidation of Complex Biological Interactions

Phenylhydrazones as a class are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.commdpi.com However, the specific biological profile of this compound and the mechanisms underpinning its potential bioactivity are largely unknown.

A critical area for future research is the comprehensive investigation of its interactions with biological targets. This involves screening for activity against various cell lines and pathogens. For any observed activity, in-depth mechanistic studies will be essential. It is hypothesized that the bioactivation of phenylhydrazine derivatives may involve metabolic oxidation, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules. researchgate.net Understanding these pathways is crucial for both drug development and toxicology. Techniques such as proteomics and metabolomics could be employed to identify cellular targets and perturbed metabolic pathways.

Development of New Analytical Methodologies for Specific Applications

The reaction between phenylhydrazine and aldehydes is a cornerstone of classical analytical chemistry for the detection and characterization of carbonyl compounds. cdc.gov This derivatization is often used to enhance the detection of analytes in various analytical techniques.

Future research could focus on developing highly sensitive and specific analytical methods for hexanal by leveraging its reaction with phenylhydrazine. The resulting this compound derivative can be readily detected using techniques like High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection. nih.gov The phenylhydrazone tag enhances UV absorbance and ionization efficiency for MS, allowing for trace-level quantification. nih.gov Method development could target the detection of hexanal as a biomarker in biological fluids or as a volatile organic compound in environmental or food quality analysis.

Table 2: Potential Analytical Applications

Technique Principle Advantage of Derivatization Target Application
HPLC-UV Chromatographic separation followed by UV absorbance detection. Increased molar absorptivity for enhanced sensitivity. nih.gov Quantification of hexanal in food products or air samples.
LC-MS/MS Liquid chromatography coupled with tandem mass spectrometry. Stable derivative with predictable fragmentation for high specificity. nih.gov Detection of hexanal as a disease biomarker in clinical samples.

| GC-MS | Gas chromatography-mass spectrometry. | Conversion of non-volatile aldehydes to more stable, detectable derivatives. | Analysis of volatile organic compounds in breath analysis. |

Advanced Computational Modeling for Predictive Reactivity Studies

Computational chemistry provides powerful tools for predicting the behavior of molecules and guiding experimental research. compchem.nl Advanced computational modeling can offer significant insights into the structure, reactivity, and potential biological activity of this compound.

Future studies should employ methods like Density Functional Theory (DFT) to investigate the molecule's electronic structure. nih.gov Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about its kinetic stability and charge transfer capabilities. nih.gov Molecular dynamics simulations can be used to study its conformational flexibility and interactions with solvents or biological receptors. Furthermore, molecular docking studies could predict potential binding modes with enzymes or other protein targets, helping to prioritize experimental screening for biological activity and elucidate interaction mechanisms at the atomic level. nih.gov These predictive studies can accelerate the discovery of new reactions and applications for this compound.

Q & A

How can researchers optimize the synthesis of hexanal phenylhydrazone while ensuring reproducibility?

Basic Research Focus
The synthesis of this compound requires careful control of stoichiometry, pH, and reaction time. A protocol adapted from cyclohexanone phenylhydrazone synthesis ( ) suggests using phenylhydrazine hydrochloride and sodium acetate in aqueous conditions. Key steps include:

  • Dissolving phenylhydrazine hydrochloride (1.0 g) and sodium acetate (1.5 g) in 10 mL water.
  • Adding hexanal (0.5 mL) to the solution under controlled temperature (20–25°C).
  • Monitoring precipitate formation and isolating the product via filtration.
    To enhance reproducibility, AI-driven tools like PubCompare.ai can identify optimal protocols from literature, preprints, or patents, ensuring alignment with this compound’s sensitivity to temperature and pH ( ).

What experimental parameters influence the use of this compound in carbonyl group detection?

Basic Research Focus
this compound reacts with carbonyl groups to form a yellow-orange precipitate, but its efficacy depends on:

  • pH : Optimal reactivity occurs in mildly acidic conditions (pH 5–6) to avoid decomposition ( ).
  • Temperature : Room temperature (20–25°C) minimizes side reactions ( ).
  • Reagent purity : Contaminants in hexanal or phenylhydrazine can alter reaction kinetics ( ).
    Researchers should validate protocols using control reactions with known carbonyl compounds (e.g., aldehydes/ketones) and confirm product identity via melting point analysis or NMR ( ).

How does this compound act as a mechanism-based inactivator of soybean lipoxygenase-1 (L-1)?

Advanced Research Focus
this compound irreversibly inactivates L-1 via a branched pathway involving:

Enzyme-catalyzed oxidation to α-azo hydroperoxide ( ).

Active-site inactivation : Hydroperoxide reacts with L-1’s methionine residues, forming sulfoxides and disrupting enzyme function ( ).
Critical parameters include:

  • Kinetic constants : Ki = 0.25 µM (E-isomer), kinact = 0.8 min⁻¹ ( ).
  • Substrate protection : Linoleic acid competitively inhibits inactivation, confirming active-site targeting ( ).
    Methodological recommendations: Use electron paramagnetic resonance (EPR) to monitor the enzyme’s S = 2 spin state post-inactivation ( ).

What advanced analytical techniques are essential for studying this compound’s interaction with metalloenzymes?

Advanced Research Focus
To elucidate inactivation mechanisms:

  • EPR spectroscopy : Detects changes in the enzyme’s magnetic state (e.g., transition to an EPR-silent S = 2 state in L-1) ( ).
  • Magnetic susceptibility measurements : Quantifies spin-state changes (e.g., µ = 5.0 ± 0.1 Bohr magnetons for inactivated L-1) ( ).
  • Stoichiometric analysis : Track molar equivalents of this compound required for full inactivation (13 ± 3 equivalents for L-1) ( ).
    These methods require anaerobic conditions to isolate enzyme-inhibitor interactions from oxidative side reactions ( ).

How do structural isomers (E/Z) of this compound affect its reactivity and biological activity?

Advanced Research Focus
The E:Z isomer ratio (70:30 in ) influences:

  • Enzyme affinity : Ki values differ (0.25 µM for E-isomer vs. 0.40 µM for Z-isomer) ( ).
  • Inactivation efficiency : Z-isomer exhibits higher kinact (2.1 min⁻¹ vs. 0.8 min⁻¹ for E-isomer) ( ).
    Researchers should isolate isomers via preparative HPLC or crystallization and compare their kinetic profiles. Computational modeling (e.g., docking studies) can further explain stereochemical effects on enzyme binding ( ).

What precautions are necessary for handling this compound in experimental settings?

Basic Research Focus
this compound’s reactivity demands:

  • Storage : Airtight containers under inert gas (N2 or Ar) at –20°C to prevent oxidation ( ).
  • Handling : Use fume hoods and PPE (gloves, goggles) due to phenylhydrazine toxicity ( ).
  • Waste disposal : Neutralize acidic byproducts before disposal and adhere to institutional guidelines ().
    Contamination checks via TLC or GC-MS are recommended to verify compound integrity pre-experiment ( ).

How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Advanced Research Focus
Discrepancies may arise from:

  • Variability in isomer ratios : Unreported E:Z ratios can skew bioactivity results ( ).
  • Experimental conditions : Differences in pH, temperature, or enzyme sources (e.g., plant vs. mammalian lipoxygenases) ( ).
    Mitigation strategies:
  • Standardize isomer composition via chiral chromatography.
  • Use kinetic modeling (e.g., branched pathway analysis) to account for competing reaction pathways ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.